molecular formula C19H16BrClN2O3 B2732354 (Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide CAS No. 444071-06-1

(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide

Cat. No. B2732354
CAS RN: 444071-06-1
M. Wt: 435.7
InChI Key: LXKLJCCGRSWSJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BRD0705 is a small molecule inhibitor that targets bromodomain-containing protein 4 (BRD4), a member of the bromodomain and extraterminal (BET) protein family. BET proteins play a crucial role in regulating gene expression, and their dysregulation has been linked to several diseases, including cancer. BRD0705 has been shown to selectively bind to the bromodomain of BRD4, inhibiting its activity and leading to the downregulation of oncogenic genes.

Mechanism of Action

(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide plays a crucial role in regulating gene expression by binding to acetylated histones and recruiting other transcriptional regulators to the chromatin. BRD0705 binds to the bromodomain of (Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide, preventing its interaction with acetylated histones and disrupting the recruitment of other transcriptional regulators. This leads to the downregulation of oncogenic genes, resulting in the inhibition of cancer cell growth.
Biochemical and physiological effects:
BRD0705 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cell cycle progression and reduce the expression of various oncogenic genes. In addition, BRD0705 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of BRD0705 is its selectivity for (Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide, which reduces off-target effects. However, its potency varies depending on the cancer cell line, and it may not be effective in all cases. In addition, the synthesis method for BRD0705 is complex and may limit its availability for research purposes.

Future Directions

There are several future directions for BRD0705 research. One potential direction is the development of more potent and selective (Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide inhibitors. Another direction is the investigation of the combination of BRD0705 with other chemotherapeutic agents to enhance its efficacy. In addition, the use of BRD0705 in animal models and clinical trials is an important next step to evaluate its safety and efficacy in humans.
In conclusion, BRD0705 is a promising small molecule inhibitor that has gained attention in the scientific community for its potential use in cancer therapy. Its selective binding to (Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide and minimal toxicity in normal cells make it a promising candidate for combination therapy. However, further research is needed to optimize its potency and selectivity and evaluate its safety and efficacy in animal models and clinical trials.

Synthesis Methods

BRD0705 can be synthesized using a multistep process involving the coupling of various reagents. The synthesis method was first reported by scientists at the Broad Institute of MIT and Harvard in 2011. The process involves the reaction of 3-bromo-4-(4-chlorobenzyloxy)-5-ethoxyphenol with 2-cyano-3-(4-methoxyphenyl)acrylic acid, followed by a series of purification steps to obtain the final product.

Scientific Research Applications

BRD0705 has been extensively studied for its potential use in cancer therapy. Several studies have shown that BRD0705 can inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. In addition, BRD0705 has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a promising candidate for combination therapy.

properties

IUPAC Name

(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrClN2O3/c1-2-25-17-9-13(7-14(10-22)19(23)24)8-16(20)18(17)26-11-12-3-5-15(21)6-4-12/h3-9H,2,11H2,1H3,(H2,23,24)/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKLJCCGRSWSJR-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)N)Br)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C(=O)N)Br)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.